4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole

Description

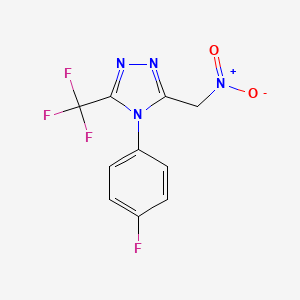

4-(4-Fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 3, 4, and 4. The 3-position is substituted with a nitromethyl (–CH2NO2) group, which introduces electron-withdrawing effects and may influence reactivity or binding interactions. The 5-position contains a trifluoromethyl (–CF3) group, enhancing lipophilicity and metabolic stability.

Properties

IUPAC Name |

4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4N4O2/c11-6-1-3-7(4-2-6)18-8(5-17(19)20)15-16-9(18)10(12,13)14/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZAQANHBCOWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves the following steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds. For instance, the reaction between 4-fluorobenzaldehyde and hydrazine hydrate can yield the corresponding hydrazone, which can then undergo cyclization to form the triazole ring.

-

Introduction of the Nitromethyl Group: : The nitromethyl group can be introduced through a nitration reaction. This involves the reaction of the triazole intermediate with nitromethane in the presence of a suitable catalyst, such as sulfuric acid or nitric acid, under controlled temperature conditions.

-

Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced through a trifluoromethylation reaction. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a base, such as potassium carbonate, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Multi-Component Cyclization Reactions

The trifluoromethyl triazole backbone is typically synthesized via [3+2] cycloaddition or multi-component reactions. For example:

-

Base-Mediated Cyclization : A three-component reaction involving hydrazine hydrate, trifluoroacetimidoyl chloride, and benzene-1,3,5-triyl triformate (TFBen) in toluene with trifluoroacetic acid (TFA) generates the triazole ring .

Mechanism :

Functionalization of the Nitromethyl Group

The nitromethyl (-CH₂NO₂) group exhibits versatile reactivity:

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitromethyl group to an amine (-CH₂NH₂), enabling further derivatization .

-

Nucleophilic Substitution : In polar aprotic solvents (e.g., DMF), the nitromethyl group participates in SN2 reactions with alkyl halides or aryl boronic acids under basic conditions .

Electrophilic Aromatic Substitution

The electron-deficient triazole ring directs electrophiles to specific positions:

-

Halogenation : Bromination occurs at the 5-position (para to the trifluoromethyl group) using NBS (N-bromosuccinimide) in CCl₄ .

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 4-position, though steric hindrance from the trifluoromethyl group limits reactivity .

Nucleophilic Attack

The trifluoromethyl group enhances the electrophilicity of adjacent carbons:

-

Methanolysis : Reaction with methanol/K₂CO₃ cleaves the triazole ring, yielding 4-fluorophenylurea derivatives .

Cross-Coupling Reactions

The fluorophenyl moiety enables palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | 65–78% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | N-arylated triazoles | 52–70% |

Stability and Degradation

Scientific Research Applications

Antifungal Activity

4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole has shown promising antifungal properties. Research indicates that compounds with similar triazole structures exhibit strong activity against various fungal pathogens. For instance, studies have demonstrated that triazole derivatives can outperform commercial antifungal agents such as azoxystrobin and fluconazole in inhibiting fungal growth at low concentrations .

Antibacterial Properties

The compound's structural features suggest potential antibacterial activity. Triazoles have been incorporated into hybrid compounds that exhibit significant antibacterial effects against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). In comparative studies, certain derivatives have shown minimal inhibitory concentrations (MIC) lower than those of established antibiotics .

Fungicides

Due to its antifungal properties, this compound is being explored as a potential fungicide in agricultural settings. Its efficacy against pathogenic fungi can be leveraged to develop new fungicidal formulations that are more effective and environmentally friendly compared to traditional chemicals .

Luminescent Properties

Recent studies have investigated the luminescent properties of triazole derivatives, including this compound. These compounds can be utilized in the development of new materials for optoelectronic applications due to their unique electronic properties .

Case Study 1: Antifungal Efficacy

A study demonstrated that derivatives of 1,2,4-triazoles exhibit enhanced antifungal activity against Gibberella species compared to traditional agents. The incorporation of the triazole moiety significantly improved efficacy across various fungal strains .

Case Study 2: Antibacterial Activity

Research on quinolone-triazole hybrids highlighted that compounds containing triazole rings exhibited superior antibacterial effects against multiple pathogens compared to their non-triazole counterparts. The study emphasized structure-activity relationships that enhance antimicrobial potency .

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features and functional groups. For example, the nitromethyl group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets.

Comparison with Similar Compounds

Structural Variations in Position 4 (Aryl Substituents)

a. Halogenated Aryl Groups

- 4-(4-Chlorophenyl) Analogs : and describe compounds where the 4-fluorophenyl group is replaced with 4-chlorophenyl. These analogs exhibit isostructurality in crystal packing but differ in halogen-dependent intermolecular interactions (e.g., Cl vs. F van der Waals radii). Such substitutions minimally affect molecular conformation but alter crystal lattice stability .

- 4-(4-Methoxyphenyl) Analogs: reports 4-(4-methoxyphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole. The methoxy (–OCH3) group is electron-donating, contrasting with the electron-withdrawing fluoro group.

b. Non-Halogenated Aryl Groups

Substituent Variations in Position 3

a. Nitromethyl (–CH2NO2) vs. Sulfanyl (–S–) Groups

- This contrasts with sulfanyl (–S–) substituents in compounds like 3-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-4H-1,2,4-triazole (), where the sulfur atom participates in hydrogen bonding or metal coordination .

- Thiophene and Benzylthio Groups : lists triazoles with thiophene or benzylthio substituents (e.g., compound 6l: 4-methoxyphenyl, thiophen-2-yl, trifluoromethyl furan). These groups enhance π-stacking interactions but may reduce metabolic stability compared to nitromethyl .

Substituent Variations in Position 5

a. Trifluoromethyl (–CF3) vs. Nitrophenyl (–C6H4NO2)

- The target compound’s –CF3 group increases hydrophobicity and resistance to oxidative metabolism. In contrast, nitrophenyl-substituted triazoles (e.g., ’s 4-(4-chlorophenyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole) exhibit stronger electron-withdrawing effects, which may enhance reactivity in nucleophilic environments .

b. Thiophene and Sulfonyl Groups :

Melting Points and Solubility

Structural and Crystallographic Insights

- Isostructurality : Halogen-substituted analogs (Cl vs. F at position 4) share identical crystal packing motifs but adjust intermolecular distances to accommodate halogen size differences (Cl: 1.75 Å; F: 1.47 Å van der Waals radii) .

- Conformational Flexibility : The nitromethyl group in the target compound may adopt multiple conformations in solution, as observed in related triazoles with flexible substituents .

Biological Activity

4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a synthetic compound belonging to the triazole family, which is recognized for its diverse biological activities. The unique structure of this compound, characterized by the presence of fluorinated groups, enhances its chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, and other pharmacological effects.

- Molecular Formula : C10H6F4N4O2

- Molecular Weight : 290.17 g/mol

- Structural Features : The compound features a triazole ring with trifluoromethyl and nitromethyl substituents, which contribute to its lipophilicity and metabolic stability.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing significant antifungal and antibacterial properties.

Antifungal Activity

Research indicates that this compound exhibits promising antifungal activity. A study formulated it in thistle seed oil, demonstrating effectiveness against skin fungal infections in animal models. The antifungal mechanism is likely attributed to the interaction with fungal cell membranes or enzymes critical for cell wall synthesis.

Antibacterial Activity

The antibacterial potential of triazole derivatives has been extensively studied. The core structure of 1,2,4-triazoles has been associated with a wide range of antibacterial activities against Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for various triazole derivatives have shown effectiveness against pathogens such as E. coli, S. aureus, and P. aeruginosa, with reported MICs ranging from 0.12 to 1.95 µg/mL .

- Specific derivatives have demonstrated remarkable selectivity against resistant strains of bacteria .

Case Studies

Several case studies highlight the biological activity of triazole derivatives similar to this compound:

- Study on Antimicrobial Activity :

- Anti-inflammatory Effects :

The precise mechanism of action for this compound remains partially elucidated. However, it is believed that the compound interacts with specific biological targets such as enzymes or receptors due to its structural features. The trifluoromethyl group may enhance binding affinity through hydrophobic interactions.

Data Summary Table

Q & A

Q. What are the standard synthetic routes and key optimization strategies for synthesizing 4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole?

Methodological Answer: The synthesis typically involves multi-step reactions starting with precursor triazole derivatives. Key steps include:

- Condensation reactions : Combining fluorophenyl hydrazines with nitromethyl-containing intermediates under reflux conditions in ethanol or methanol .

- Catalyst optimization : Use of acid/base catalysts (e.g., NaOH in i-propanol) to enhance reaction rates and yields .

- Purification : Column chromatography or recrystallization (e.g., ethyl acetate/cyclohexane) to achieve >95% purity .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes for steps like alkylation or cyclization .

Q. How can the structural conformation and purity of this compound be validated?

Methodological Answer:

- X-ray crystallography : Resolve bond lengths and angles using SHELX software for refinement . For example, details how crystallographic data (e.g., C–H bond distances) confirm the triazole core geometry.

- Spectroscopic techniques :

- Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Substituent variation : Synthesize analogs with modifications to the nitromethyl or trifluoromethyl groups and compare bioactivity. For example, replacing the nitro group with an amine to assess cytotoxicity changes .

- In vitro assays :

- In vivo models : Evaluate analgesic activity using the "hot plate" test in rodents, measuring latency to pain response .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Methodological Answer:

- Control standardization : Ensure consistent solvent (e.g., DMSO concentration ≤1%) and cell lines (e.g., HepG2 vs. HEK293) .

- Data normalization : Express results as % inhibition relative to positive controls (e.g., acyclovir for antiviral assays) .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For instance, highlights how substituent positioning (e.g., 3,4-dimethoxy vs. 4-chloro) alters analgesic efficacy by >20%.

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model binding to enzymes (e.g., HIV-1 protease) based on triazole-thiol interactions .

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and nucleophilic sites .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.